N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS No.:
Cat. No.: VC1450748
Molecular Formula: C16H13ClF2N4O
Molecular Weight: 350.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClF2N4O |
|---|---|
| Molecular Weight | 350.75 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H13ClF2N4O/c1-9-6-13(14(18)19)23-15(22-9)12(8-21-23)16(24)20-7-10-2-4-11(17)5-3-10/h2-6,8,14H,7H2,1H3,(H,20,24) |
| Standard InChI Key | BCYNTWRRYYXNAS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to an important class of heterocyclic compounds with significant medicinal chemistry applications. This molecule possesses several distinctive structural features that contribute to its biological activity and pharmaceutical potential.
Molecular Structure and Identification
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which consists of a pyrazole ring fused to a pyrimidine structure. This bicyclic heterocyclic system provides a rigid scaffold that positions the various functional groups in a specific three-dimensional arrangement, crucial for its interaction with biological targets. The molecule features a difluoromethyl group at the 7-position, a methyl substituent at the 5-position, and a carboxamide functional group at the 3-position of the pyrazolopyrimidine ring system. Additionally, it contains a 4-chlorobenzyl moiety attached to the nitrogen atom of the carboxamide group, which enhances its potential biological activity due to the electron-withdrawing properties of the chlorine atom. The chemical formula is C16H13ClF2N4O with a molecular weight of 350.75 g/mol, and it is identified by the vendor catalog number VC1450748.
Physicochemical Properties
The physicochemical properties of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide significantly influence its pharmacological behavior, including absorption, distribution, metabolism, and excretion characteristics. While detailed experimental physicochemical data is limited in the search results, the compound's structure allows for predictions about its properties. The presence of both lipophilic groups (chlorobenzyl, difluoromethyl, and methyl) and hydrophilic features (carboxamide) suggests a balanced lipophilicity profile that would contribute to membrane permeability while maintaining sufficient water solubility. The difluoromethyl group likely enhances metabolic stability compared to non-fluorinated analogs, as fluorination is a common strategy to improve metabolic properties of drug candidates. The amide functional group provides hydrogen bonding capabilities, which are essential for specific interactions with target proteins.
Table 1: Key Physicochemical Properties of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C16H13ClF2N4O | Defines atomic composition |
| Molecular Weight | 350.75 g/mol | Affects absorption and distribution |
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Provides rigid scaffold for biological activity |
| Key Functional Groups | Difluoromethyl (7-position), Methyl (5-position), Carboxamide (3-position), 4-Chlorobenzyl | Contribute to specificity and potency |
| Research Classification | For research use only. Not for human or veterinary use | Indicates developmental status |
Synthesis Methodology
The synthesis of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide requires sophisticated organic chemistry techniques to construct the heterocyclic core and introduce the specific functional groups that contribute to its biological activity.
General Synthetic Approaches
Biological Activity and Mechanisms
The biological profile of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide reveals significant potential for therapeutic applications, particularly in inflammatory conditions.
Comparison with Related Inhibitors
Insights into the potential activity and optimization of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be gained by examining related compounds. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as IRAK4 inhibitors with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral dosing . These compounds were optimized through modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring . Replacement of substituents responsible for poor permeability and improvement of physical properties guided by cLogD led to significant advances in their pharmaceutical profiles . While structurally distinct, these compounds share the pyrazolo[1,5-a]pyrimidine core with N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, suggesting similar optimization strategies might be applicable.
Table 2: Comparison of Pyrazolopyrimidine-Based Kinase Inhibitors
Structure-Activity Relationships
The efficacy and selectivity of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide are directly influenced by its structural features, making the examination of structure-activity relationships crucial for understanding its potential applications.
Structural Optimization Strategies
Learning from related compounds, particularly the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series, provides insights into potential optimization strategies for N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide. In the related series, modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly impacted biological activity . Replacement of substituents responsible for poor permeability and improvement of physical properties guided by cLogD led to the identification of IRAK4 inhibitors with excellent potency and selectivity . Similar approaches could be applied to N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, perhaps through modifications to the chlorobenzyl group or exploration of alternatives to the difluoromethyl substituent. The goal would be to maintain or enhance target engagement while improving other pharmaceutical properties such as solubility, permeability, and metabolic stability.
Pharmacokinetic Considerations
The pharmaceutical potential of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is significantly influenced by its pharmacokinetic properties, which determine its behavior in biological systems.
Metabolism and Elimination Pathways
Future Research Directions
The continued development and optimization of N-(4-chlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide present numerous opportunities for advancing both its fundamental understanding and therapeutic potential.
Structural Modifications and Optimization
| Research Area | Specific Approaches | Expected Outcomes |
|---|---|---|
| Structural Optimization | Modifications to chlorobenzyl, difluoromethyl, and methyl groups | Enhanced potency, selectivity, and pharmacokinetic properties |
| Mechanism Studies | Detailed binding analysis, crystal structures with IRAK4 | Improved understanding of molecular interactions and rational design guidance |
| Pharmacokinetic Evaluation | In vitro ADME studies, in vivo PK in multiple species | Characterization of absorption, distribution, metabolism, elimination properties |
| Efficacy Testing | In vitro and in vivo models of inflammatory diseases | Validation of therapeutic potential for specific conditions |
| Safety Assessment | Toxicology studies, off-target screening | Identification of potential safety concerns and mitigation strategies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume